2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine
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Description
The compound “2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This type of structure is common in many biologically active compounds .
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-е][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates has been demonstrated .Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in conditions related to immune response, oxygen sensing, and signal transduction .
Properties
IUPAC Name |
7-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c1-11-12(2)22-17-20-10-21-24(17)16(11)23-6-5-13(8-23)9-25-15-4-3-14(18)7-19-15/h3-4,7,10,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVGWROQCEQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(C3)COC4=NC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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